

Introduction: A Versatile Halogenated Aniline Building Block

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Compound of Interest

Compound Name: **5-Bromo-3-fluoro-2-methylaniline**

Cat. No.: **B1271938**

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5-Bromo-3-fluoro-2-methylaniline is a polysubstituted aromatic compound belonging to the class of halogenated anilines. These structures are of significant interest to researchers in medicinal chemistry and materials science due to their versatile reactivity and their role as key intermediates in the synthesis of complex molecular architectures. The specific arrangement of bromo, fluoro, methyl, and amino groups on the aniline scaffold imparts a unique electronic and steric profile, making it a valuable precursor for creating novel pharmaceutical agents and functional materials.

Halogenated aromatic rings are foundational components in organic chemistry, serving as critical handles for a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and diazotization reactions. The presence of both bromine and fluorine offers orthogonal reactivity, allowing for selective, stepwise functionalization. This guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of **5-Bromo-3-fluoro-2-methylaniline**, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique structure and identifiers. **5-Bromo-3-fluoro-2-methylaniline** is registered under CAS Number 886761-86-0. [\[1\]](#)[\[2\]](#)

Caption: Molecular Structure of **5-Bromo-3-fluoro-2-methylaniline**.

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is reported, other key experimental values such as melting and boiling points are not readily available in published literature.

Property	Value	Source
CAS Number	886761-86-0	[1]
Molecular Formula	C ₇ H ₇ BrFN	[3]
Molecular Weight	204.04 g/mol	[3]
IUPAC Name	5-bromo-3-fluoro-2-methylaniline	-
Appearance	Solid (predicted)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate); Insoluble in water (predicted)	-

Note: The closely related isomer 5-Bromo-4-fluoro-2-methylaniline is a pale purple powder with a melting point of 86-90 °C, which may provide an estimation for the physical state of the title compound.[\[4\]](#)[\[5\]](#)

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for **5-Bromo-3-fluoro-2-methylaniline** are not publicly available, a predicted profile can be established based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The two aromatic protons will appear as

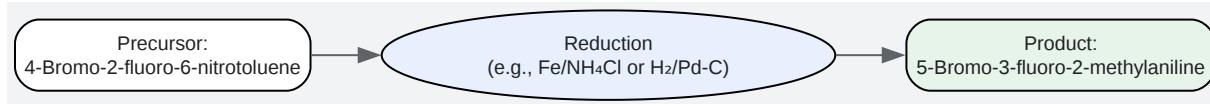
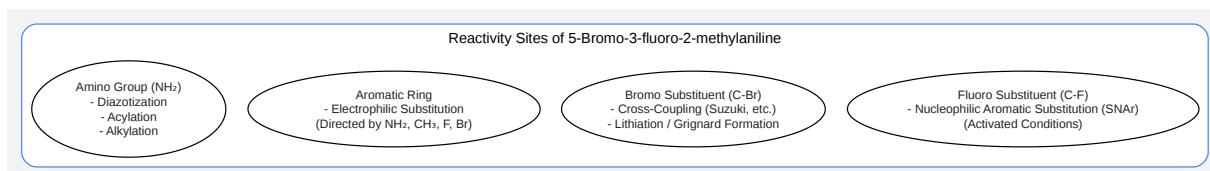
doublets or doublet of doublets, with coupling constants determined by their relationship to the fluorine atom and each other. The amine (NH_2) protons will likely appear as a broad singlet, and the methyl (CH_3) protons as a sharp singlet. For reference, the ^1H NMR spectrum of the isomer 3-Bromo-5-fluoro-2-methylaniline in DMSO-d_6 shows aromatic signals at δ 6.60 (dd) and 6.42 (dd), a broad singlet for the amine protons at δ 5.54, and a singlet for the methyl group at δ 2.09.^[6]

^{13}C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to bromine, fluorine, and nitrogen showing characteristic shifts.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio). The high-resolution mass would be used to confirm the elemental composition.

Chemical Reactivity and Synthetic Utility

The synthetic value of **5-Bromo-3-fluoro-2-methylaniline** lies in the distinct reactivity of its functional groups. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing halogen substituents creates a nuanced reactivity profile that can be exploited for selective chemical transformations.



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Caption: Proposed Synthetic Route via Nitro Reduction.

Experimental Protocol: Reduction of 4-Bromo-2-fluoro-6-nitrotoluene

This protocol is adapted from a known procedure for a similar isomer and serves as a representative methodology. [6] Causality: The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation. Using iron powder with an acid promoter like ammonium chloride in a protic solvent is a classic, cost-effective, and scalable method that avoids the hazards of catalytic hydrogenation with H₂ gas.

Materials:

- 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq)
- Iron powder (Fe), fine grade (5.0 eq)
- Ammonium chloride (NH₄Cl) (5.0 eq)
- Ethanol (EtOH)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Diatomaceous earth (Celite®)
- Dichloromethane (DCM)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).
- Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The solvent volume should be sufficient to create a stirrable slurry (e.g., 20 mL per gram of nitro compound).

- Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-6 hours).
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts.
- Washing: Wash the filter cake thoroughly with ethanol and ethyl acetate to ensure all product is recovered.
- Extraction: Combine the filtrates and remove the organic solvents under reduced pressure. This will leave an aqueous residue. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate (e.g., 3 x 50 mL).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **5-Bromo-3-fluoro-2-methylaniline**.
- Purification: The crude product can be purified by column chromatography on silica gel if necessary to achieve high purity.

Applications in Research and Drug Discovery

5-Bromo-3-fluoro-2-methylaniline is a prime candidate for use as a building block in the synthesis of biologically active molecules. The applications of its isomers highlight the potential utility of this compound class.

- Pharmaceutical Intermediates: Halogenated anilines are ubiquitous in medicinal chemistry. The related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key starting material for the synthesis of MDL compounds, which are allosteric activators of SIRT6, a lysine deacetylase that functions as a tumor suppressor. [4] This demonstrates the direct applicability of such scaffolds in developing novel cancer therapeutics. The unique substitution pattern of **5-Bromo-3-fluoro-2-methylaniline** offers a distinct structural motif for scaffold hopping and the generation of new intellectual property in drug discovery programs.
- Agrochemical Synthesis: Similar to pharmaceuticals, the development of new herbicides, pesticides, and fungicides often relies on aniline-based intermediates.

- Materials Science: The incorporation of fluorine and bromine atoms can significantly alter the electronic, optical, and thermal properties of organic materials, making this compound a potential precursor for specialty polymers, dyes, or electronic components. [7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Bromo-3-fluoro-2-methylaniline** is not widely available, the hazard profile can be inferred from closely related isomers. The isomer 3-Bromo-5-fluoro-2-methylaniline is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation. [3] General Handling Precautions:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
- Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers must consult a comprehensive, up-to-date SDS from the chemical supplier before handling this compound and perform a thorough risk assessment for any new experimental procedure.

Conclusion

5-Bromo-3-fluoro-2-methylaniline represents a synthetically valuable, yet underexplored, chemical building block. Its trifunctional nature—endowed by the amine, bromo, and fluoro groups—provides chemists with a powerful platform for constructing complex molecules through a variety of selective, high-yielding transformations. While detailed experimental data for this specific isomer remains sparse, its potential utility in drug discovery and materials science is strongly supported by the extensive applications of its structural analogs. This guide serves as a foundational resource, grounded in established chemical principles, to enable researchers to harness the synthetic potential of this versatile compound.

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